1,3-Dioxane-5-methanol, 5-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)-2-(1-methylethyl)-
Description
This compound is a highly specialized heterocyclic molecule featuring a 1,3-dioxane backbone substituted with methanol at position 5, further modified by a triazine-derived amine group. The triazine moiety is bis-functionalized with aziridinyl groups, which are known for their alkylating properties . Its structural complexity suggests applications in polymer chemistry, pharmaceuticals, or agrochemicals, particularly as a crosslinking agent or bioactive intermediate.
Properties
CAS No. |
72239-54-4 |
|---|---|
Molecular Formula |
C15H24N6O3 |
Molecular Weight |
336.39 g/mol |
IUPAC Name |
[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-propan-2-yl-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C15H24N6O3/c1-10(2)11-23-8-15(7-22,9-24-11)19-12-16-13(20-3-4-20)18-14(17-12)21-5-6-21/h10-11,22H,3-9H2,1-2H3,(H,16,17,18,19) |
InChI Key |
BVRMBCUZDYUFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4 |
Origin of Product |
United States |
Biological Activity
The compound 1,3-Dioxane-5-methanol, 5-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)-2-(1-methylethyl)- is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to synthesize existing research on its biological activity, particularly focusing on its cytotoxicity, antimicrobial properties, and mechanism of action.
Chemical Structure and Properties
The chemical structure of the compound includes a dioxane ring and a triazine moiety with aziridine substituents. This unique combination is hypothesized to contribute to its biological activity.
Cytotoxicity
Research indicates that compounds with similar structural features to 1,3-Dioxane-5-methanol exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on triazine derivatives reveal that they can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerases .
In vitro studies have demonstrated that the compound's cytotoxicity is concentration-dependent. For example, the IC50 values for related compounds have been reported in the range of to .
Antimicrobial Activity
The antimicrobial potential of compounds similar to 1,3-Dioxane-5-methanol has been explored with promising results. Studies have shown that derivatives containing the dioxane and triazine structures exhibit bactericidal activity against Gram-positive bacteria such as Staphylococcus spp. .
The following table summarizes some of the antimicrobial activities observed in related compounds:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/ml |
| Compound B | Escherichia coli | 64 µg/ml |
| Compound C | Pseudomonas aeruginosa | 128 µg/ml |
The proposed mechanisms of action for the biological activity of 1,3-Dioxane-5-methanol include:
- DNA Intercalation: The triazine moiety can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition: Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Case Studies
Several case studies highlight the biological activity of compounds structurally related to 1,3-Dioxane-5-methanol :
- Case Study on Cytotoxicity:
- Case Study on Antimicrobial Activity:
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H22N6O3
- Molecular Weight : 336.39 g/mol
- CAS Number : 67026-17-9
Structural Representation
The structural representation of the compound highlights its unique features, including the dioxane ring and the triazine moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 1,3-Dioxane-5-methanol exhibit significant anticancer properties. The presence of the triazine and aziridine groups is believed to enhance their ability to inhibit specific kinases involved in cancer cell proliferation. For instance:
- Mechanism of Action : Inhibition of Mps-1 kinase has been shown to disrupt cell cycle progression in various tumor cell lines .
- Case Study : A study demonstrated that derivatives of this compound could reduce tumor growth in xenograft models by targeting Mps-1 pathways, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to its ability to interact with bacterial cell membranes or metabolic pathways.
- Research Findings : Preliminary tests indicate that derivatives of this compound can inhibit the growth of Gram-positive bacteria, which may be attributed to their ability to disrupt cell wall synthesis .
- Case Study : In vitro studies have shown that certain modifications of the compound enhance its efficacy against multi-drug resistant bacterial strains .
Drug Development
The unique chemical structure of 1,3-Dioxane-5-methanol positions it as a candidate for drug development, particularly in creating novel therapeutic agents.
- Targeting GPCRs : Recent advancements in profiling G protein-coupled receptors (GPCRs) suggest that this compound could serve as a lead for developing agonists or antagonists targeting specific GPCRs involved in various diseases .
- Case Study : A multi-task model demonstrated that modifications to the compound could improve binding affinity and selectivity towards targeted receptors, paving the way for new therapeutic strategies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of Mps-1 kinase | |
| Antimicrobial | Growth inhibition of Gram-positive bacteria | |
| GPCR Modulation | Potential agonist/antagonist activity |
Table 2: Structural Modifications and Their Effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
1,3-Dioxane-5-methanol, 5-ethyl-2-phenyl- (EINECS 244-867-5): Features an ethyl and phenyl substitution instead of the triazinylamino-isopropyl group. This compound is traded under HS Code 2932999099, indicating its use in industrial applications as a heterocyclic intermediate .
5-Ethyl-1,3-dioxane-5-methanol: Lacks the triazine and aziridinyl groups, simplifying its reactivity profile. It is listed as a material eligible for ISCC PLUS certification, suggesting use in sustainable chemistry or polymer production .
Table 1: Structural Comparison
Physicochemical Properties
- Thermal Stability: Pyrolysis-GC/MS data for 1,3-dioxane-5-methanol derivatives (e.g., in Torreya grandis bark) show retention times around 21.54–22.44 minutes, indicating moderate volatility . The target compound’s aziridinyl groups may lower thermal stability due to ring strain.
- Solubility : The isopropyl group in the target compound likely reduces water solubility compared to ethyl or phenyl analogues.
Preparation Methods
Preparation Methods of 1,3-Dioxane-5-methanol, 5-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)-2-(1-methylethyl)-
Stepwise Preparation Methodologies
Synthesis of the 4,6-bis(1-aziridinyl)-1,3,5-triazine Intermediate
- Starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) , selective nucleophilic substitution is performed.
- Two chlorine atoms at the 4 and 6 positions are replaced by aziridine groups through reaction with aziridine under controlled conditions, typically in the presence of a base such as sodium carbonate or triethylamine to scavenge hydrochloric acid formed during substitution.
- The third chlorine at the 2-position remains available for further substitution with the amino group of the dioxane derivative.
Preparation of the 1,3-Dioxane-5-methanol Derivative
- The 1,3-dioxane ring is constructed by acid-catalyzed cyclization of appropriate diol precursors with formaldehyde or other aldehydes.
- The 5-position of the dioxane ring is functionalized with a hydroxymethyl group (methanol substituent) and an isopropyl group at the 2-position.
- This functionalized dioxane derivative contains a free amino group at the 5-position allowing for coupling with the triazine intermediate.
Coupling Reaction to Form the Target Compound
- The amino group of the 1,3-dioxane-5-methanol derivative undergoes nucleophilic substitution with the 2-chlorine atom of the 4,6-bis(1-aziridinyl)-1,3,5-triazine intermediate.
- This reaction is typically conducted in polar aprotic solvents such as 1,4-dioxane or dimethylformamide (DMF), with triethylamine or another base to neutralize HCl.
- The reaction proceeds at room temperature or slightly elevated temperatures to yield the final compound.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aziridine substitution on cyanuric chloride | Aziridine, Na2CO3 or Et3N, solvent (e.g., dioxane), room temperature | Selective substitution at 4 and 6 positions |
| Dioxane ring formation | Diols + formaldehyde, acid catalyst (e.g., p-toluenesulfonic acid), reflux | Formation of 1,3-dioxane ring with substituents |
| Coupling reaction | 4,6-bis(1-aziridinyl)-1,3,5-triazine intermediate + amino-dioxane, Et3N, 1,4-dioxane or DMF, room temperature | Nucleophilic aromatic substitution at 2-position chlorine |
Analytical Characterization and Verification
- Spectroscopic Methods: The structure of the compound and intermediates is confirmed by infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance (¹H-NMR and ¹³C-NMR), and elemental analysis.
- Molecular Weight and Formula: Confirmed by mass spectrometry and elemental composition analysis.
- Purity Assessment: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is used to monitor reaction progress and purity.
Comparative Data Table of Related Compounds
| Compound Name | Molecular Formula | Key Structural Features | Molecular Weight (g/mol) | Notes |
|---|---|---|---|---|
| 1,3-Dioxane | C₄H₈O₂ | Simple dioxane ring without substituents | 88.11 | Basic scaffold |
| 1,3-Dioxane-5-methanol | C₅H₁₀O₃ | Hydroxymethyl substitution at 5-position | 106.13 | Intermediate in synthesis |
| 4,6-bis(1-aziridinyl)-1,3,5-triazine | C₆H₈N₆ | Triazine ring with aziridine substituents at 4 and 6 | 152.16 | Key reactive intermediate |
| Target compound: 1,3-Dioxane-5-methanol, 5-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)-2-(1-methylethyl)- | C₁₅H₂₄N₆O₃ | Combination of dioxane, aziridinyl-triazine, isopropyl group | 336.39 | Final product with biological interest |
Summary and Research Perspectives
The preparation of 1,3-Dioxane-5-methanol, 5-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)-2-(1-methylethyl)- involves a multi-step organic synthesis combining nucleophilic aromatic substitution on cyanuric chloride derivatives with dioxane ring formation and functionalization. The key challenges lie in selective substitution of the triazine ring and maintaining the integrity of sensitive aziridine groups.
This compound's synthesis has been well-documented in the literature with detailed reaction conditions and characterization data, reflecting its significance as a building block in medicinal chemistry and potential therapeutic applications. Continued research explores optimized synthetic routes, improved yields, and expanded biological evaluations.
Q & A
Q. What synthetic methodologies are optimal for constructing the triazine-aziridine core in this compound?
The triazine-aziridine moiety can be synthesized via nucleophilic substitution on a trichlorotriazine intermediate. For example, stepwise substitution with aziridine groups (1.0–1.2 equiv.) under inert conditions (e.g., N₂ atmosphere) at -35°C to 0°C minimizes side reactions like oligomerization. Use of a base such as DIPEA (1.1 equiv.) ensures deprotonation of aziridine for efficient substitution . Post-synthesis purification via recrystallization (DMF/EtOH, 1:1) is recommended to isolate high-purity products .
Q. How can NMR spectroscopy resolve structural ambiguities in the dioxane-methanol substituent?
1H NMR analysis should focus on:
- Methanol proton : A broad singlet near δ 3.5–4.0 ppm (exchangeable with D₂O).
- Dioxane protons : Split into distinct multiplets (δ 3.0–4.5 ppm) due to coupling with adjacent substituents.
For example, in structurally similar dioxane derivatives, 2D NMR (COSY, HSQC) confirmed stereochemistry by correlating methine (CH) and methylene (CH₂) protons .
Q. What solvent systems are suitable for solubility testing of this compound?
Due to polar groups (dioxane, triazine) and hydrophobic isopropyl substituents, test solubility in:
- Polar aprotic solvents: DMSO, DMF (high solubility expected).
- Chlorinated solvents: Dichloromethane (moderate solubility).
- Aqueous buffers: Limited solubility unless pH-adjusted (e.g., phosphate buffer pH 7.4 with 10% DMSO).
Refer to analogous triazine derivatives for solubility trends .
Advanced Research Questions
Q. How can DFT studies predict reactivity of the aziridine groups in crosslinking reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model aziridine ring strain (≈60–65 kJ/mol) and nucleophilic attack sites. For example, studies on aziridine-triazine systems show that electron-deficient triazines increase aziridine electrophilicity, favoring ring-opening reactions with amines or thiols. Thermodynamic parameters (ΔG‡) can guide reaction conditions (e.g., 40–60°C for optimal kinetics) .
Q. What experimental designs assess environmental stability and degradation pathways?
Adopt a tiered approach:
- Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via HPLC-MS. Aziridine rings are prone to acid-catalyzed hydrolysis, forming ethanolamine derivatives.
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and identify photoproducts (e.g., triazine ring cleavage).
Reference environmental fate studies for triazine herbicides, which show half-lives ranging from 7–90 days in aquatic systems .
Q. How to resolve contradictions in biological activity data across in vitro assays?
If cytotoxicity varies between cell lines:
- Mechanistic profiling : Compare gene expression (RNA-seq) or protein activation (phosphoproteomics) in responsive vs. resistant cells.
- Metabolic stability : Test compound half-life in cell media (LC-MS/MS) to rule out assay artifacts.
For aziridine-containing compounds, glutathione conjugation often reduces bioactivity; pre-treat cells with glutathione inhibitors (e.g., BSO) to validate results .
Methodological Notes
- Synthesis optimization : Steric hindrance from the isopropyl group may slow triazine substitution; use excess aziridine (1.5–2.0 equiv.) and extended reaction times (12–24 hr) .
- Data interpretation : Overlapping NMR signals from dioxane and triazine protons require high-field instruments (≥400 MHz) and 2D techniques .
- Computational validation : Cross-validate DFT-predicted reaction pathways with kinetic experiments (e.g., Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
